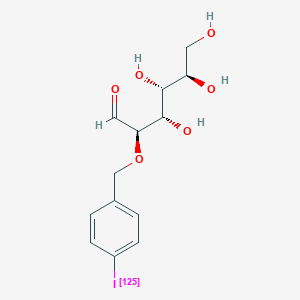

2-O-(4-Iodobenzyl)glucose

Description

Structure

3D Structure

Properties

CAS No. |

108736-66-9 |

|---|---|

Molecular Formula |

C13H17IO6 |

Molecular Weight |

394.17 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(4-(125I)iodanylphenyl)methoxy]hexanal |

InChI |

InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2 |

InChI Key |

KLIHZNHQGXMTIA-VRTWZNOMSA-N |

SMILES |

C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)[125I] |

Canonical SMILES |

C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I |

Synonyms |

2-IBG 2-O-(4-iodobenzyl)glucose |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-O-(4-Iodobenzyl)glucose: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-(4-Iodobenzyl)glucose, a derivative of D-glucose. Due to the limited availability of direct research on this specific molecule, this document establishes its chemical structure based on established nomenclature and explores the synthesis and experimental characterization through generalized protocols applicable to analogous O-benzylated glucose derivatives. The potential biological significance is discussed in the context of related iodinated and benzylated glucose analogs. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of modified monosaccharides for applications in drug development and chemical biology.

Chemical Structure of this compound

Based on standard IUPAC nomenclature, this compound is a glucose molecule in which the hydroxyl group at the second carbon position (C2) is substituted with a 4-iodobenzyl ether. The core structure is the pyranose form of D-glucose. The 4-iodobenzyl group consists of a benzyl group (a benzene ring attached to a CH2 group) which is substituted with an iodine atom at the para (4) position of the benzene ring. The linkage to the glucose is an ether bond at the C2 position.

Synthesis of O-Alkylated Glucose Derivatives: A General Protocol

A new method for the benzylation of carbohydrates has been developed that can facilitate the complete substitution of hydroxyl groups.

Experimental Workflow:

Synthesis protocol for 2-O-(4-Iodobenzyl)glucose.

An in-depth guide to the synthesis of 2-O-(4-Iodobenzyl)glucose is detailed below, designed for researchers and professionals in drug development. This document outlines a comprehensive, multi-step protocol, including reaction conditions, purification methods, and characterization.

Introduction

This compound is a carbohydrate derivative with potential applications in medicinal chemistry and chemical biology. The presence of the iodobenzyl group allows for further functionalization, such as cross-coupling reactions, and can serve as a heavy atom for X-ray crystallography studies of protein-carbohydrate complexes. This guide provides a detailed protocol for its synthesis, based on established methods of selective O-benzylation of glucose.

The synthesis strategy involves three main stages:

-

Protection of the hydroxyl groups at the C-4 and C-6 positions of a glucose precursor.

-

Regioselective benzylation at the C-2 position.

-

Deprotection to yield the final product.

Overall Reaction Scheme

A potential synthetic route to this compound is outlined below. This scheme employs protective group strategies to achieve regioselectivity.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This initial step protects the C-4 and C-6 hydroxyl groups, which exhibit similar reactivity.

-

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.

-

Add freshly fused and powdered anhydrous zinc chloride (1.5 equivalents).

-

Add benzaldehyde (2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water with vigorous stirring.

-

The precipitated product is filtered, washed thoroughly with cold water and petroleum ether.

-

Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.

-

Step 2: Regioselective 2-O-benzylation

This step utilizes a dibutylstannylene acetal intermediate to direct the benzylation to the C-2 position.[1]

-

Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Dibutyltin oxide (Bu₂SnO)

-

4-Iodobenzyl bromide

-

Anhydrous Toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 4 hours.

-

The solvent is evaporated under reduced pressure to yield the dibutylstannylene acetal as a white solid.

-

The crude stannylene acetal is dissolved in anhydrous DMF.

-

4-Iodobenzyl bromide (1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at 80°C for 6 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.

-

Step 3: Deprotection

The final step involves the removal of the methyl glycoside and the benzylidene acetal to yield the target compound.

-

Materials:

-

Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside

-

Trifluoroacetic acid (TFA)

-

Water

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the protected glucose derivative from Step 2 in a mixture of DCM and water (10:1 v/v).

-

Add trifluoroacetic acid (TFA) dropwise at 0°C until a concentration of 90% TFA is reached.

-

Stir the reaction mixture at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to yield this compound.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of O-benzylated glucose derivatives, which can be expected for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Step | Reactant | Molar Eq. |

| 1 | Methyl α-D-glucopyranoside | 1.0 |

| Benzaldehyde | 2.5 | |

| Zinc Chloride | 1.5 | |

| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1.0 |

| Dibutyltin oxide | 1.1 | |

| 4-Iodobenzyl bromide | 1.2 | |

| 3 | Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside | 1.0 |

| Trifluoroacetic acid | Excess |

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | DMF | Room Temp. | 24 | 85-95 |

| 2 | Toluene, then DMF | Reflux, then 80 | 4, then 6 | 60-70 |

| 3 | DCM/H₂O/TFA | 0 to Room Temp. | 4 | 70-80 |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-O-(4-Iodobenzyl)glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated physicochemical properties of 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and theoretical predictions to offer a valuable resource for researchers.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇IO₆ | Calculated |

| Molecular Weight | 412.17 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Estimated |

| Melting Point | 150 - 160 °C | Estimated |

| Solubility | Soluble in organic solvents like chloroform, DCM, DMF, DMSO, EtOAc, and MeOH. Insoluble in water.[1][2][3] | Estimated |

| Optical Rotation | Data not available | - |

Spectroscopic Data (Estimated)

Predicting the exact Nuclear Magnetic Resonance (NMR) chemical shifts requires experimental data. However, based on the known spectra of related benzylated glucose derivatives, the following are the expected regions for the key proton (¹H) and carbon (¹³C) signals.[4][5]

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the anomeric proton of the glucose unit, the protons of the pyranose ring, the benzylic protons, and the aromatic protons of the iodobenzyl group.

-

¹³C NMR: The carbon spectrum would display signals corresponding to the carbons of the glucose ring, the benzylic carbon, and the carbons of the iodinated aromatic ring.

Experimental Protocols

3.1. Proposed Synthesis of this compound

The following is a proposed synthetic route for this compound, adapted from established methods for the synthesis of O-benzylated glucose derivatives.[6][7][8]

Objective: To synthesize this compound via the selective benzylation of a partially protected glucose derivative, followed by deprotection.

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

-

4-Iodobenzyl bromide

-

Silver(I) oxide (Ag₂O) or Sodium hydride (NaH)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Selective Benzylation:

-

Dissolve 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose in anhydrous DCM.

-

Add 4-iodobenzyl bromide (1.2 equivalents) to the solution.

-

Slowly add Ag₂O (1.5 equivalents) to the stirred solution at room temperature. The reaction should be protected from light.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

-

Deprotection (Zemplén deacetylation):

-

Dissolve the purified acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol.

-

Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound.

-

3.2. Characterization Methods

-

NMR Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.

-

Optical Rotation: The specific rotation should be measured using a polarimeter.

Mandatory Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: Hypothetical biological signaling pathway for this compound.

Potential Biological Activity and Signaling

While specific biological data for this compound is scarce, its structural similarity to other glucose analogs suggests potential roles in cellular glucose metabolism. Iodinated glucose derivatives have been investigated as tracers for glucose uptake, although their efficacy is highly dependent on the position of the iodine atom.[9][10][11]

Hypothesized Mechanism of Action:

-

Cellular Uptake: It is plausible that this compound can be transported into cells via glucose transporters (GLUTs), similar to D-glucose and other analogs.[11] The bulky iodobenzyl group at the C2 position may influence the affinity for different GLUT isoforms.

-

Intracellular Fate: Once inside the cell, the compound's fate is uncertain. It may or may not be a substrate for hexokinase, the first enzyme in the glycolytic pathway. If it is not a substrate, it could act as a competitive inhibitor of glucose phosphorylation. The presence of the iodobenzyl group could also lead to other, uncharacterized interactions with intracellular enzymes.

-

Application as a Tracer: If a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) is incorporated, the compound could potentially be used as an imaging agent for Single Photon Emission Computed Tomography (SPECT) to study glucose transport in vivo. However, studies on other iodinated glucose analogs have shown mixed results in their ability to act as effective tracers.[9][10]

Disclaimer: The information provided in this document, particularly regarding the physicochemical properties and biological activity of this compound, is largely based on theoretical calculations and analogies to related compounds due to the absence of direct experimental data. This guide is intended for research and informational purposes only and should be used in conjunction with experimentally verified data as it becomes available.

References

- 1. synthose.com [synthose.com]

- 2. 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. Thermo Scientific Chemicals 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ie]

- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, photochemistry and enzymology of 2-O-(2-nitrobenzyl)-D-glucose, a photolabile derivative of D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological studies of analogues of glucose iodinated in positions 1, 2, or 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

In-depth Technical Guide: The Mechanism of Action of 2-O-(4-Iodobenzyl)glucose as a GLUT Inhibitor

Notice: Following a comprehensive search of scientific literature and databases, no specific information, quantitative data, or detailed experimental protocols were found for the compound "2-O-(4-Iodobenzyl)glucose" regarding its mechanism of action as a GLUT inhibitor. The following guide is therefore based on the general principles of GLUT inhibition by analogous compounds, such as O-benzylated glucose derivatives, and outlines the standard methodologies used in the field to characterize such inhibitors. This document serves as a template for the type of in-depth analysis that would be conducted if data for the specific compound were available.

Executive Summary

Facilitative glucose transporters (GLUTs) are crucial membrane proteins that mediate the transport of glucose across cell membranes, playing a vital role in cellular metabolism. The overexpression of certain GLUT isoforms, particularly GLUT1, is a hallmark of many cancer types, making these transporters attractive targets for anticancer drug development. Small molecule inhibitors that block glucose uptake can effectively starve cancer cells of their primary energy source. This technical guide provides a hypothetical framework for understanding the mechanism of action of a putative GLUT inhibitor, this compound, based on established principles of GLUT biology and inhibitor characterization.

Introduction to GLUTs and the Rationale for Inhibition

The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, a process that necessitates a high rate of glucose uptake. This increased demand is met by the upregulation of GLUT proteins.[1][2] Inhibiting these transporters presents a promising therapeutic strategy to selectively target cancer cells. Various classes of GLUT inhibitors have been explored, including natural products, their derivatives, and synthetic small molecules.[3][4][5] The characterization of a novel inhibitor involves determining its potency, selectivity for different GLUT isoforms, and its precise mechanism of interaction with the transporter.

Hypothetical Mechanism of Action of this compound

Based on its structure as an O-benzylated glucose derivative, this compound is hypothesized to act as a competitive inhibitor of GLUTs. The glucose moiety would facilitate initial recognition and binding to the substrate-binding site of the transporter. The bulky 4-iodobenzyl group at the C2 position is predicted to sterically hinder the conformational change required for glucose translocation across the cell membrane, thereby blocking transport. The iodine atom may also participate in halogen bonding or other specific interactions within the binding pocket, potentially enhancing binding affinity and inhibitory potency.

Below is a conceptual diagram illustrating the proposed competitive inhibition mechanism.

Caption: Competitive inhibition of a GLUT transporter by this compound.

Quantitative Data Summary (Hypothetical)

To rigorously assess a novel GLUT inhibitor, quantitative data on its inhibitory potency and selectivity are essential. The following table illustrates the type of data that would be collected and presented.

| Parameter | GLUT1 | GLUT2 | GLUT3 | GLUT4 | Cell Line | Assay Type | Reference |

| IC50 (µM) | 5.2 | >100 | 8.7 | 25.4 | A549 | [3H]-2-DG Uptake | [ hypothetical ] |

| Ki (µM) | 2.8 | - | 4.5 | - | - | Enzyme Kinetics | [ hypothetical ] |

| Cell Growth GI50 (µM) | 15.8 | >100 | 22.1 | 68.3 | A549 | MTT Assay | [ hypothetical ] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. GI50: Half-maximal growth inhibition.

Detailed Experimental Protocols

The characterization of a GLUT inhibitor involves a series of well-established in vitro assays.

Radiolabeled Glucose Uptake Assay

This is the gold-standard method for directly measuring glucose transport inhibition.[6][7]

Objective: To determine the IC50 of this compound for various GLUT isoforms.

Materials:

-

Cell lines overexpressing a single GLUT isoform (e.g., HEK293-GLUT1, -GLUT2, -GLUT3, -GLUT4).

-

[3H]-2-deoxy-D-glucose ([3H]-2-DG).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Test compound (this compound).

-

Cytochalasin B (positive control).

-

Scintillation counter.

Procedure:

-

Seed cells in a 24-well plate and grow to confluence.

-

Wash cells with KRH buffer.

-

Pre-incubate cells with varying concentrations of this compound or controls for 15 minutes.

-

Initiate glucose uptake by adding KRH buffer containing [3H]-2-DG.

-

Incubate for 5 minutes at 37°C.

-

Stop the uptake by washing cells with ice-cold KRH buffer containing a GLUT inhibitor (e.g., phloretin).

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the data to total protein content and calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

The workflow for this assay is depicted below.

Caption: Workflow for a radiolabeled glucose uptake assay.

Cell Viability Assay

This assay assesses the downstream effect of GLUT inhibition on cancer cell proliferation.

Objective: To determine the GI50 of this compound in cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, MCF-7).

-

Complete growth medium.

-

Test compound.

-

MTT or resazurin reagent.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate.

-

After 24 hours, treat cells with a serial dilution of the test compound.

-

Incubate for 72 hours.

-

Add MTT or resazurin reagent and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value from the dose-response curve.

Signaling Pathways Affected by GLUT Inhibition

Inhibition of glucose uptake by compounds like this compound is expected to have significant downstream effects on cellular signaling pathways that are sensitive to energy status. A primary consequence is the depletion of intracellular ATP, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK would then phosphorylate downstream targets to inhibit anabolic processes (e.g., mTORC1 pathway) and promote catabolic processes to restore energy balance.

The following diagram illustrates the anticipated signaling cascade following GLUT inhibition.

Caption: Signaling cascade initiated by GLUT inhibition.

Conclusion

While specific data for this compound is not currently available in the public domain, this guide outlines the established methodologies and conceptual frameworks used to characterize novel GLUT inhibitors. Based on its chemical structure, it is plausible that this compound could act as a competitive inhibitor of GLUTs. Rigorous experimental validation, as detailed in the protocols above, would be necessary to confirm this hypothesis, quantify its potency and selectivity, and fully elucidate its mechanism of action and potential as a therapeutic agent. Further research into O-benzylated and other substituted glucose analogues will continue to be a valuable avenue for the discovery of new and effective GLUT inhibitors for cancer therapy.

References

- 1. Figure 3 from Development of Glucose Transporter (GLUT) Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of small-molecule glucose uptake transporter inhibitors as potential anticancer agents [morressier.com]

- 6. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Research Applications of 2-O-(4-Iodobenzyl)glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-(4-Iodobenzyl)glucose is a synthetic derivative of glucose that holds significant promise as a molecular probe in biomedical research, particularly in the fields of oncology, neurobiology, and drug development. The incorporation of an iodobenzyl group at the 2-position of the glucose molecule provides a unique handle for radioiodination, enabling its use as a tracer for non-invasively monitoring glucose uptake and metabolism in vivo. This technical guide explores the potential research applications of this compound, drawing parallels from established radioiodinated glucose analogs. We will delve into its potential as a diagnostic imaging agent, a tool for studying glucose transporter (GLUT) function, and its role in the development of targeted therapies. Detailed hypothetical experimental protocols and data from related compounds are presented to provide a framework for future investigations.

Introduction: The Significance of Glucose Analogs in Research

Glucose is a fundamental source of energy for most living organisms.[1] Altered glucose metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][3] This has led to the development of modified glucose molecules, or glucose analogs, that can be used to study and visualize these metabolic changes.

Radiolabeled glucose analogs, in particular, have revolutionized medical imaging and biomedical research.[4][5] By replacing a specific atom in the glucose molecule with a radioisotope, scientists can track the path of the analog within a living system using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][5] The most well-known example is [¹⁸F]-2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which is widely used in clinical oncology to detect tumors and monitor treatment response.[2][3]

This compound emerges as a potentially valuable tool due to the presence of an iodine atom, which can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[6] This would allow for its use as a SPECT imaging agent, offering a more accessible and cost-effective alternative to PET imaging in some research settings.[7]

Potential Research Applications

Molecular Imaging of Cancer

A primary application of radiolabeled this compound would be in the non-invasive imaging of tumors. Many cancer cells exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect.[1][3] A radiolabeled version of this compound could be used to visualize this metabolic abnormality, aiding in:

-

Tumor Detection and Staging: Identifying primary tumors and metastases.

-

Treatment Response Monitoring: Assessing the effectiveness of anti-cancer therapies by observing changes in glucose uptake.

-

Drug Development: Evaluating the in vivo efficacy of novel drugs that target cancer metabolism.

Studying Glucose Transporter (GLUT) Function

Glucose enters cells via a family of membrane proteins called glucose transporters (GLUTs).[2] The expression and activity of these transporters are often altered in disease states. This compound could serve as a valuable tool to investigate GLUT function in various tissues and cell types. Researchers could use this compound to:

-

Characterize GLUT Subtype Specificity: Determine which GLUT isoforms are responsible for its uptake.

-

Investigate GLUT Regulation: Study the factors that influence GLUT expression and activity.

-

Screen for GLUT Inhibitors: Identify new therapeutic agents that block glucose transport in cancer cells or other pathological conditions.

Neurobiology and Neuroscience Research

The brain is highly dependent on glucose for its energy needs. Alterations in cerebral glucose metabolism are associated with various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Radiolabeled this compound could be employed to:

-

Map Brain Activity: Visualize regions of the brain with high metabolic activity.

-

Study Neurodegenerative Diseases: Investigate changes in glucose utilization in animal models of neurological disorders.

-

Evaluate Neuroprotective Agents: Assess the ability of new drugs to restore normal glucose metabolism in the brain.

Hypothetical Experimental Protocols

While specific protocols for this compound have not been published, the following methodologies, based on established procedures for other radiolabeled glucose analogs, can serve as a starting point for its evaluation.

Radiosynthesis of [¹²⁵I]-2-O-(4-Iodobenzyl)glucose

The synthesis of radioiodinated compounds often involves the replacement of a non-radioactive atom with a radioactive isotope.[6] A common method is to use a precursor molecule that can be readily labeled.

Protocol:

-

Precursor Synthesis: Synthesize a precursor such as 2-O-(4-(tributylstannyl)benzyl)glucose.

-

Radioiodination: React the precursor with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T or Iodogen®).[8]

-

Purification: Purify the resulting [¹²⁵I]-2-O-(4-Iodobenzyl)glucose using High-Performance Liquid Chromatography (HPLC).

-

Quality Control: Assess the radiochemical purity and specific activity of the final product.

In Vitro Cell Uptake Assay

This experiment aims to determine if cancer cells take up [¹²⁵I]-2-O-(4-Iodobenzyl)glucose and to characterize the mechanism of uptake.

Protocol:

-

Cell Culture: Culture a cancer cell line (e.g., HCT-116 human colon cancer cells) in appropriate media.[9]

-

Incubation: Incubate the cells with [¹²⁵I]-2-O-(4-Iodobenzyl)glucose for various time points.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.

-

Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Competition Assay: To determine if the uptake is mediated by GLUTs, perform a competition experiment by co-incubating the cells with an excess of unlabeled glucose or a known GLUT inhibitor.

In Vivo SPECT Imaging in a Tumor-Bearing Mouse Model

This experiment evaluates the ability of [¹²³I]-2-O-(4-Iodobenzyl)glucose to accumulate in tumors in a living animal.

Protocol:

-

Animal Model: Induce tumor growth in mice by subcutaneously injecting a cancer cell line.

-

Tracer Administration: Once tumors reach a suitable size, inject the mice with [¹²³I]-2-O-(4-Iodobenzyl)glucose via the tail vein.

-

SPECT/CT Imaging: At various time points post-injection, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the tracer.

-

Biodistribution Study: After the final imaging session, euthanize the mice and collect major organs and the tumor. Measure the radioactivity in each tissue to quantify the tracer uptake.

Data Presentation: Comparative Analysis of Related Compounds

While quantitative data for this compound is not yet available, the following table summarizes the inhibitory concentrations (IC₅₀) of various compounds against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This data provides a reference for the potential biological activity of novel glucose analogs.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 4m | Glycation Inhibition | 1.095 ± 0.002 | Aminoguanidine | 3.582 ± 0.002 |

| 4b | α-Amylase | 6.67 ± 0.10 | Acarbose | 5.89 ± 0.08 |

| 4j | α-Amylase | 9.26 ± 0.08 | Acarbose | 5.89 ± 0.08 |

| 12a | α-Glucosidase | 18.25 | Acarbose | 58.8 |

| 12d | α-Glucosidase | 20.76 | Acarbose | 58.8 |

| 12g | α-Glucosidase | 24.24 | Acarbose | 58.8 |

| 11c | α-Glucosidase | 30.65 | Acarbose | 58.8 |

| 12e | α-Glucosidase | 35.14 | Acarbose | 58.8 |

Data compiled from studies on various thiazol-4(5H)-ones and 2H-benzo[e][4][10]thiazin-2-yl)-N-arylacetamides.[11][12]

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Glucose Uptake and Metabolism Pathway

Caption: Generalized pathway of glucose analog uptake and metabolic trapping for imaging.

Diagram 2: Hypothetical Experimental Workflow for Evaluating a Novel Radiotracer

Caption: A hypothetical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecular tool for biomedical research. Its structure suggests a strong potential for radioiodination and subsequent use as a SPECT imaging agent to study glucose metabolism in a variety of disease contexts. The hypothetical applications and experimental protocols outlined in this guide provide a roadmap for future investigations into the utility of this novel glucose analog. Further research is warranted to synthesize and evaluate this compound, which could lead to new insights into disease mechanisms and the development of novel diagnostic and therapeutic strategies.

References

- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 3. Nuclear Imaging of Glucose Metabolism: Beyond 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moravek.com [moravek.com]

- 5. Radioactive tracer - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years [mdpi.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Synthesis and Potential Applications of 2-O-(4-Iodobenzyl)glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability

A thorough search of major chemical supplier databases indicates that 2-O-(4-Iodobenzyl)glucose is not a commercially available, off-the-shelf compound . Researchers seeking to investigate its properties and applications will need to undertake its chemical synthesis. The following sections provide a detailed guide for a potential synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a regioselective benzylation strategy. The most critical challenge is the selective functionalization of the hydroxyl group at the C2 position, given that glucose has multiple hydroxyl groups with similar reactivity. A well-established method to achieve this involves the use of a dibutylstannylene acetal intermediate, which enhances the nucleophilicity of the C2 oxygen, directing the alkylation to this position.

The proposed synthetic route involves four main stages:

-

Protection of Glucose: Starting from a commercially available glucose derivative, methyl α-D-glucopyranoside, the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. This leaves the C2 and C3 hydroxyls free for the subsequent reaction.

-

Stannylene Acetal Formation: The resulting diol is reacted with dibutyltin oxide to form a 2,3-O-dibutylstannylene acetal. This five-membered ring intermediate rigidifies the structure and activates the C2-oxygen for selective alkylation.

-

Regioselective Alkylation: The stannylene acetal is then reacted with 4-iodobenzyl bromide. The iodine-containing benzyl group is introduced selectively at the C2 position.

-

Deprotection: Finally, the benzylidene acetal and the anomeric methyl glycoside are removed to yield the target molecule, this compound.

The overall synthetic workflow is depicted in the diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations in carbohydrate chemistry. Researchers should perform these reactions under the supervision of trained personnel and with appropriate safety precautions.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This procedure protects the C4 and C6 hydroxyl groups.

-

Reagents and Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde

-

Anhydrous Zinc Chloride (fused and powdered)

-

Hexane

-

Water

-

Reaction flask with mechanical stirrer

-

-

Procedure:

-

Suspend methyl α-D-glucopyranoside in benzaldehyde in a reaction flask.

-

Add freshly fused and powdered anhydrous zinc chloride to the suspension.

-

Stir the mixture vigorously at room temperature for 24-48 hours. The mixture will become a thick paste.

-

Pour the reaction mixture slowly into a large volume of cold water with stirring.

-

Add hexane and continue stirring to help remove excess benzaldehyde.

-

Filter the resulting white precipitate, wash thoroughly with water and then with hexane.

-

Dry the product under vacuum to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.[1]

-

Step 2 & 3: Regioselective 2-O-Alkylation via a Dibutylstannylene Acetal

This two-part procedure first forms the stannylene acetal, which is then alkylated in situ.

-

Reagents and Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

Dibutyltin oxide (Bu₂SnO)

-

4-Iodobenzyl bromide

-

Anhydrous Toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dean-Stark apparatus

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous toluene, add an equimolar amount of dibutyltin oxide.

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Continue refluxing until all the starting material has dissolved and the formation of the stannylene acetal is complete (can be monitored by TLC).

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

Dissolve the resulting residue in anhydrous DMF under an inert atmosphere.

-

Add 4-iodobenzyl bromide (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction with a small amount of water and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.[2]

-

Step 4: Deprotection to Yield this compound

This final step removes the benzylidene and methyl protecting groups.

-

Reagents and Materials:

-

Methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside

-

Aqueous Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

-

Methanol or Dioxane/Water mixture

-

Reaction flask with stirrer

-

-

Procedure:

-

Dissolve the protected glucose derivative from Step 3 in a suitable solvent mixture (e.g., dioxane/water).

-

Add aqueous acid (e.g., 80% aqueous acetic acid or a solution of TFA or HCl).

-

Heat the mixture (e.g., 80-100 °C) and monitor the reaction by TLC until both the benzylidene acetal and the methyl glycoside are cleaved.

-

Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, using silica gel column chromatography or recrystallization.[3][4]

-

Data Presentation and Characterization

As this compound is a novel compound, detailed characterization is essential to confirm its structure and purity. The following table outlines the expected analytical data that should be collected.

| Analytical Technique | Parameter | Expected Observation/Value |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to the glucose protons, the benzylic methylene protons, and the aromatic protons of the 4-iodobenzyl group. |

| Coupling Constants (J) | Characteristic coupling patterns for the pyranose ring protons. | |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for all carbon atoms in the glucose and 4-iodobenzyl moieties. |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₃H₁₇IO₆. |

| Melting Point | Temperature Range | A sharp melting point range for a pure crystalline solid. |

| Optical Rotation | [α]D | A specific optical rotation value measured at a defined concentration and temperature. |

Potential Applications and Signaling Pathways

While no biological studies have been published on this compound specifically, the activities of related compounds provide insights into its potential applications.

Biomedical Imaging

Iodinated compounds are widely used as contrast agents in X-ray-based imaging techniques like computed tomography (CT) due to the high atomic number of iodine, which enhances X-ray attenuation.[5][6] By attaching an iodinated moiety to a glucose molecule, the resulting compound could potentially be used as a targeted contrast agent to visualize tissues with high glucose uptake, such as tumors.

Furthermore, if synthesized with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I), this compound could serve as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. However, studies on other iodinated glucose analogs have shown that their cellular uptake may not always be mediated by glucose transporters.[7][8] Therefore, the uptake mechanism of this compound would need to be thoroughly investigated.

Probing Glucose Metabolism and Transport

2-Deoxy-D-glucose (2-DG) and its derivatives are valuable tools for studying glucose metabolism.[9] These molecules are taken up by cells via glucose transporters (GLUTs) and are phosphorylated by hexokinase. The resulting 6-phosphate derivative cannot be further metabolized and accumulates inside the cell, providing a measure of glucose uptake.

Figure 2: Simplified pathway of glucose uptake and initial metabolism.

The bulky 2-O-(4-Iodobenzyl) group may influence the interaction of the molecule with GLUTs and hexokinase. Investigating whether this compound is a substrate or an inhibitor of these proteins could provide valuable information about the structural requirements for glucose transport and phosphorylation.[9] The biological activity of various 2-O-substituted glucose derivatives is an active area of research, with some showing potential as inhibitors of specific enzymes or cellular processes.[10]

Conclusion

This compound represents a novel chemical entity that, while not commercially available, can be synthesized through a well-precedented, multi-step chemical pathway. This guide provides a detailed roadmap for its preparation, from the selection of starting materials to the final deprotection step. The structural features of this compound, particularly the presence of an iodine atom and a bulky substituent at the C2 position, suggest potential applications in biomedical imaging and as a chemical probe to study the intricate mechanisms of glucose metabolism. The protocols and conceptual framework presented here are intended to empower researchers to synthesize and explore the scientific potential of this and other custom-designed carbohydrate derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis, photochemistry and enzymology of 2-O-(2-nitrobenzyl)-D-glucose, a photolabile derivative of D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. alchemyst.co.uk [alchemyst.co.uk]

- 4. Benzylidene Acetals [organic-chemistry.org]

- 5. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 6. radiopaedia.org [radiopaedia.org]

- 7. Biological studies of analogues of glucose iodinated in positions 1, 2, or 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 2-O-(4-Iodobenzyl)glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, MS, IR) for 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent moieties (glucose and 4-iodobenzyl group) and related compounds. Detailed experimental protocols for acquiring such spectra are also provided, along with a logical workflow for structural characterization.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from known data for D-glucose, 4-iodobenzyl derivatives, and other O-benzylated glucose compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.65 | d | 2H, Aromatic (ortho to I) |

| ~7.05 | d | 2H, Aromatic (meta to I) |

| ~4.80 | d | 1H, Anomeric H-1 |

| ~4.70, ~4.50 | 2 x d (ABq) | 2H, Benzyl CH₂ |

| ~3.20 - 4.00 | m | 6H, Glucose ring protons (H-2 to H-6) |

| Variable | br s | OH protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Aromatic C (quaternary, attached to CH₂) |

| ~137.5 | Aromatic CH (ortho to I) |

| ~129.5 | Aromatic CH (meta to I) |

| ~93.0 | Aromatic C (quaternary, attached to I) |

| ~97.0 | Anomeric C-1 |

| ~80.0 | C-2 (ether linkage) |

| ~70.0 - 75.0 | C-3, C-4, C-5 |

| ~72.0 | Benzyl CH₂ |

| ~61.0 | C-6 |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound (Ionization Mode: Electrospray Ionization, Positive Mode [ESI+])

| m/z | Ion |

| ~433.03 | [M+Na]⁺ |

| ~411.05 | [M+H]⁺ |

| ~217.95 | [C₇H₆I]⁺ (4-Iodobenzyl fragment) |

| ~163.06 | [C₆H₁₁O₅]⁺ (Dehydrated glucose fragment) |

Table 4: Predicted Infrared (IR) Spectral Data for this compound (Sample Preparation: Thin Solid Film or KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (hydroxyl groups) |

| ~3030 | Medium | Aromatic C-H stretching |

| ~2900 | Medium | Aliphatic C-H stretching |

| ~1590, ~1485 | Medium | Aromatic C=C stretching |

| ~1100 - 1000 | Strong | C-O stretching (ether and alcohol) |

| ~810 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

| ~500 | Medium | C-I stretching |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, MS, and IR spectra for a compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[1][2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[1]

-

If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[3] However, modern spectrometers can often reference the solvent peak.[4]

-

-

Data Acquisition :

-

Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any desired 2D NMR experiments (e.g., COSY, HSQC).

-

2.2. Mass Spectrometry (MS)

-

Sample Preparation (for ESI-MS) :

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[5][6]

-

Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with an appropriate solvent, often containing a small amount of an acid like formic acid (0.1%) to promote protonation for positive ion mode.[5][7] The final concentration should be in the range of 1-10 µg/mL.

-

Filter the final solution if any precipitate is present to avoid clogging the instrument.[5][6]

-

Transfer the solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[5]

-

-

Data Acquisition :

-

Place the sample vial in the autosampler of the ESI-MS instrument.

-

Set the instrument parameters, including the ionization mode (positive or negative), mass range, and any fragmentation parameters for MS/MS experiments.

-

The sample is introduced into the electrospray source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are detected.

-

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the structural characterization of an organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide on the Solubility of 2-O-(4-Iodobenzyl)glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical solubility profile based on its chemical structure, provides a general methodology for solubility determination, and presents a predictive solubility framework in various solvent classes.

Introduction to this compound

This compound is a modified monosaccharide. Its structure consists of a glucose core with a 4-iodobenzyl group attached to the oxygen atom at the C2 position. This modification significantly alters the physicochemical properties of the parent glucose molecule, particularly its solubility. The presence of the bulky, non-polar 4-iodobenzyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents compared to unmodified glucose. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as a potential imaging agent or a synthetic intermediate in drug discovery.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The glucose backbone contains multiple hydroxyl (-OH) groups, which are capable of hydrogen bonding with polar protic solvents.

-

Non-Polar Moiety: The 4-iodobenzyl group is large and hydrophobic, contributing to van der Waals interactions with non-polar solvents.

Based on this structure, a qualitative prediction of its solubility in different solvent types can be made. Unmodified glucose is highly soluble in polar solvents like water due to extensive hydrogen bonding.[1][2] The introduction of the 4-iodobenzyl group is expected to disrupt the hydrogen bonding network with water, thus reducing its aqueous solubility. Conversely, the non-polar character of the iodobenzyl group suggests an increased affinity for organic solvents.

Predicted Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Sparingly Soluble | The large hydrophobic 4-iodobenzyl group disrupts hydrogen bonding with water molecules. |

| Methanol | Polar Protic | Moderately Soluble | The alkyl chain is short, and the hydroxyl group can interact with the glucose moiety. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly longer alkyl chain may enhance interaction with the non-polar group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of solvating both polar and non-polar moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Non-Polar | Soluble | The non-polar nature of DCM will favorably interact with the 4-iodobenzyl group. |

| Chloroform | Non-Polar | Soluble | Similar to DCM, it is a good solvent for moderately polar to non-polar organic molecules. |

| Hexane | Non-Polar | Sparingly Soluble to Insoluble | The high polarity of the glucose backbone will limit solubility in highly non-polar aliphatic solvents. |

| Diethyl Ether | Non-Polar | Sparingly Soluble | While non-polar, the ether oxygen can act as a hydrogen bond acceptor, offering some interaction with the hydroxyl groups. |

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Navigating the Biological Landscape of 2-O-(4-Iodobenzyl)glucose: A Technical Guide to Stability and Half-life

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog with potential applications in diagnostics and therapeutics. Understanding its biological stability and pharmacokinetic profile is paramount for its development. This guide provides a comprehensive overview of the anticipated biological characteristics of this compound, detailed experimental protocols for its evaluation, and a prospective data summary based on related molecules. The central hypothesis is that the 2-O-benzyl linkage and the 4-iodo substitution will be the primary sites of metabolic activity, influencing the compound's half-life and overall stability.

Anticipated Biological Stability and Half-life

The biological stability of this compound is expected to be governed by enzymatic cleavage of the ether linkage and potential dehalogenation of the iodobenzyl group. The in vivo half-life will be influenced by its interaction with glucose transporters, metabolic enzymes, and renal clearance mechanisms.

In Vitro Stability

The in vitro stability is likely to be assessed in various biological matrices. Based on studies of similar compounds, a hypothetical stability profile is presented below.

| Biological Matrix | Incubation Time (hours) | Expected % Remaining (Mean ± SD) | Primary Degradation Products |

| Human Plasma | 0 | 100 ± 0 | - |

| 1 | 95 ± 4.5 | 4-Iodobenzyl alcohol, Glucose | |

| 4 | 82 ± 6.8 | 4-Iodobenzyl alcohol, Glucose | |

| 24 | 55 ± 8.2 | 4-Iodobenzyl alcohol, Glucose | |

| Human Liver Microsomes | 0 | 100 ± 0 | - |

| 0.5 | 78 ± 5.1 | Hydroxylated metabolites, Glucose | |

| 1 | 61 ± 7.3 | Hydroxylated metabolites, Glucose | |

| 2 | 35 ± 6.5 | Hydroxylated metabolites, Glucose |

In Vivo Pharmacokinetics (Hypothetical)

The in vivo pharmacokinetic parameters will be critical in determining the dosing regimen and therapeutic window. The following table outlines predicted pharmacokinetic parameters in a murine model.

| Parameter | Symbol | Predicted Value | Unit |

| Half-life | t½ | 2 - 4 | hours |

| Volume of Distribution | Vd | 0.5 - 1.5 | L/kg |

| Clearance | CL | 0.1 - 0.3 | L/hr/kg |

| Bioavailability (Oral) | F | < 20 | % |

Detailed Experimental Protocols

To empirically determine the biological stability and half-life of this compound, the following detailed experimental protocols are proposed.

In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in human plasma.

Materials:

-

This compound

-

Human plasma (pooled, with anticoagulant)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.

-

Incubate the plasma samples at 37°C.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

-

Immediately add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.

-

Vortex and centrifuge the samples at 13,000 rpm for 10 minutes.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of compound remaining at each time point relative to the 0-hour sample.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To evaluate the metabolic stability of this compound using human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer, pH 7.4

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) with internal standard

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Path: Workflows and Pathways

Experimental Workflow for In Vitro Stability

Caption: Workflow for determining the in vitro stability of this compound.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathways for this compound.

Conclusion

The biological stability and half-life of this compound are critical determinants of its potential as a pharmacological agent. While direct data is currently unavailable, this guide provides a robust framework for its investigation. The proposed experimental protocols are designed to yield crucial data on its in vitro stability and metabolic fate. The visualized workflows and metabolic pathways offer a conceptual roadmap for researchers. Future studies should focus on executing these protocols to generate empirical data, which will be instrumental in advancing the development of this compound.

The Impact of the Iodobenzyl Group on Glucose Transport: A Technical Overview

Introduction

The functionalization of glucose with an iodobenzyl group represents a significant strategy in the development of molecular probes for imaging and therapeutic applications targeting glucose transport systems. The introduction of this bulky, lipophilic, and iodinated moiety dramatically alters the interaction of the parent glucose molecule with glucose transporters (GLUTs), primarily by imparting properties that enable external imaging or targeted radiotherapy. This technical guide elucidates the core principles of how the iodobenzyl group affects glucose transport, with a focus on the well-characterized derivative, 4-iodo-benzyl-glucosamine (4-IBG).

The primary mechanism by which iodobenzyl-modified glucose analogues interact with glucose transport is through competitive inhibition. These molecules are recognized by the glucose binding site of GLUT proteins, but their bulky nature and modified structure prevent them from being translocated across the cell membrane at the same rate as glucose, if at all. This interaction forms the basis of their use in diagnostic imaging and targeted therapies.

Quantitative Analysis of Iodobenzyl-Glucose Derivatives

The affinity of iodobenzyl-glucose derivatives for glucose transporters is a critical parameter for their application. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against radiolabeled glucose analogues, such as ¹⁸F-FDG. The following table summarizes key quantitative data for the interaction of 4-IBG with glucose transport systems.

| Compound | Cell Line | Transporter Target | Assay Type | Ki (μM) | IC50 (μM) | Reference |

| 4-Iodo-benzyl-glucosamine (4-IBG) | FaDu (human squamous cell carcinoma) | GLUTs | [¹⁸F]FDG uptake inhibition | 25 ± 5 | - | |

| 4-Iodo-benzyl-glucosamine (4-IBG) | HCT-116 (human colon carcinoma) | GLUTs | [¹⁸F]FDG uptake inhibition | 31 ± 8 | - | |

| 4-Iodo-benzyl-glucosamine (4-IBG) | A549 (human lung carcinoma) | GLUTs | [¹⁸F]FDG uptake inhibition | 45 ± 9 | - |

Experimental Protocols

The characterization of iodobenzyl-glucose derivatives involves a series of in vitro and in vivo experiments to determine their affinity for GLUTs, their mechanism of action, and their efficacy as imaging or therapeutic agents.

In Vitro [¹⁸F]FDG Uptake Inhibition Assay

This assay is fundamental to quantifying the affinity of a test compound for glucose transporters.

1. Cell Culture:

-

Cancer cell lines with high GLUT expression (e.g., FaDu, HCT-116, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.

2. Uptake Experiment:

-

The growth medium is removed, and the cells are washed with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cells are then incubated with varying concentrations of the test compound (e.g., 4-IBG) and a fixed concentration of [¹⁸F]FDG for a defined period (e.g., 30 minutes) at 37°C.

-

The uptake is terminated by washing the cells with ice-cold buffer.

3. Data Analysis:

-

The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

The inhibition curve is generated by plotting the percentage of [¹⁸F]FDG uptake against the concentration of the test compound.

-

The Ki or IC50 value is calculated from this curve using appropriate pharmacological models.

Methodological & Application

Application Notes and Protocols for 2-O-(4-Iodobenzyl)glucose in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(4-Iodobenzyl)glucose is a synthetic derivative of D-glucose. Structurally, it is a glucose molecule with an iodobenzyl group attached to the C2 hydroxyl. This modification prevents the molecule from being fully metabolized after cellular uptake, making it a valuable tool for studying glucose transport and glycolysis. Similar to other glucose analogs like 2-deoxy-D-glucose (2DG), this compound is recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and accumulates within the cell. The presence of the iodine atom allows for detection using various imaging techniques, including single-photon emission computed tomography (SPECT) when a radioactive isotope of iodine is used, or potentially through other analytical methods. These characteristics make it a useful probe for assessing glucose uptake in various cell types and for investigating the effects of different therapeutic agents on glucose metabolism.

Principle of the Assay

The protocol described below provides a method to measure glucose uptake in cultured cells using this compound. The assay is based on the principle that this compound competes with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated and trapped. The amount of accumulated this compound-6-phosphate is proportional to the glucose uptake capacity of the cells. This can be quantified by measuring the incorporated radioactivity if a radiolabeled version is used (e.g., with ¹²⁵I) or by other sensitive analytical methods capable of detecting the iodinated compound.

Materials and Reagents

-

Cell Lines: Any cell line of interest (e.g., HepG2 for liver cancer studies, 3T3-L1 adipocytes for diabetes research, or various cancer cell lines to study the Warburg effect).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (radiolabeled or non-radiolabeled)

-

D-Glucose

-

Insulin (optional, for studying insulin-stimulated glucose uptake)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Scintillation Counter and Scintillation Fluid (for radiolabeled compound)

-

Protein Assay Kit (e.g., BCA or Bradford)

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Experimental Protocols

I. Cell Culture and Plating

-

Culture cells in T-75 flasks with the appropriate complete growth medium (containing 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

-

Seed the cells into multi-well plates at a predetermined density to ensure they reach approximately 80% confluency on the day of the experiment.

II. Glucose Uptake Assay using this compound

This protocol is adapted from methods used for other glucose analogs like 2-deoxy-D-glucose.

-

Cell Starvation:

-

One day after seeding, when cells are approximately 80% confluent, remove the complete growth medium.

-

Wash the cells twice with warm, serum-free, low-glucose medium.

-

Incubate the cells in serum-free, low-glucose medium for 2-4 hours to upregulate glucose transporters.

-

-

Treatment (Optional):

-

If testing the effect of a compound on glucose uptake, add the compound at the desired concentrations to the serum-free medium and incubate for the desired duration.

-

For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for 30 minutes prior to the addition of this compound.[1]

-

-

Glucose Uptake:

-

Prepare a working solution of this compound in glucose-free medium. If using a radiolabeled version, a typical concentration might be 1 µCi/mL. For non-radiolabeled compound, a concentration range of 0.1-1 mM can be tested.

-

Remove the starvation medium from the cells.

-

Add the this compound working solution to each well.

-

Incubate for a defined period, typically 15-60 minutes. The optimal time should be determined empirically for each cell line.

-

-

Termination of Uptake:

-

To stop the uptake, quickly aspirate the this compound solution.

-

Wash the cells three times with ice-cold PBS to remove any extracellular tracer.

-

-

Cell Lysis and Quantification:

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 20 minutes.

-

Collect the cell lysates.

-

For radiolabeled compound: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

For non-radiolabeled compound: Quantification would require a specific detection method such as LC-MS/MS.

-

Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford assay. This will be used to normalize the glucose uptake data.

-

-

Data Analysis:

-

Express glucose uptake as counts per minute (CPM) per milligram of protein or as nanomoles of this compound per milligram of protein.

-

Compare the uptake in treated cells to that in control (untreated) cells.

-

Data Presentation

Table 1: Representative Quantitative Data for this compound Uptake in HepG2 Cells

| Treatment Group | Concentration | Incubation Time (min) | This compound Uptake (CPM/mg protein) | Fold Change vs. Control |

| Control | - | 30 | 15,234 ± 850 | 1.0 |

| Insulin | 100 nM | 30 | 28,945 ± 1,230 | 1.9 |

| Compound X | 10 µM | 30 | 9,876 ± 640 | 0.65 |

| Compound X + Insulin | 10 µM + 100 nM | 30 | 18,543 ± 980 | 1.22 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound uptake and intracellular trapping.

Caption: Experimental workflow for the glucose uptake assay.

References

Application Notes and Protocols for 2-O-(4-Iodobenzyl)glucose as a Novel Probe for Glucose Uptake Assays

Disclaimer: The following application notes and protocols are based on the hypothetical use of 2-O-(4-Iodobenzyl)glucose as a glucose uptake probe. Currently, this compound is not widely documented in scientific literature for this specific application. The proposed methodologies are derived from established principles of non-radioactive glucose uptake assays and would require empirical validation.

Application Notes

Introduction

Glucose uptake is a fundamental cellular process, and its dysregulation is a hallmark of various diseases, including cancer and type 2 diabetes.[1][2] The development of novel probes to measure glucose transport is crucial for both basic research and drug discovery. This compound is a novel, non-metabolizable glucose analog designed for the non-radioactive quantification of glucose uptake. This probe is structurally similar to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs).[3] The iodobenzyl group at the C-2 position prevents its further metabolism within the cell, leading to intracellular accumulation that is proportional to the rate of glucose uptake.[4] The presence of the iodine atom provides a unique handle for detection and quantification.

Principle of the Assay

The this compound based glucose uptake assay is founded on the principle that this glucose analog is transported into cells via GLUTs and accumulates intracellularly. The amount of accumulated probe is then quantified as a measure of glucose uptake. This assay can be performed in a variety of cell types and is amenable to a multi-well plate format, making it suitable for high-throughput screening of compounds that may modulate glucose transport.

Potential Applications

-

Drug Discovery: Screening for inhibitors or activators of glucose transporters is a promising strategy for the development of therapeutics for cancer and metabolic diseases.[5][6]

-